4-Bromo-5-chloro-2-hydroxybenzoic acid
Description
4-Bromo-5-chloro-2-hydroxybenzoic acid (C₇H₄BrClO₃) is a halogenated benzoic acid derivative featuring a hydroxyl group at position 2, bromine at position 4, and chlorine at position 4. This substitution pattern confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing effects of halogens and the hydroxyl group. The compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural motifs are leveraged for designing molecules with biological activity, such as antimicrobial agents (e.g., derivatives in ) .
Properties
IUPAC Name |
4-bromo-5-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNJGBSBWSSHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Followed by Chlorination
Methodology :
-
Step 1 : Bromination of 2-hydroxybenzoic acid (salicylic acid) using N-bromosuccinimide (NBS) in acetonitrile with sulfuric acid as a catalyst. The hydroxyl group directs electrophilic substitution to the para position (C4), yielding 4-bromo-2-hydroxybenzoic acid.
-
Step 2 : Chlorination of the intermediate using sulfuryl chloride (SO₂Cl₂) in dichlorobenzene at 110–150°C. The bromine atom at C4 directs chlorination to the meta position (C5), forming the target compound.
Key Data :
| Parameter | Bromination Step | Chlorination Step |
|---|---|---|
| Catalyst | H₂SO₄ | None |
| Solvent | MeCN | Dichlorobenzene |
| Temperature (°C) | 20–30 | 110–150 |
| Yield (%) | 85–92 | 78–85 |
| Regioselectivity | >90% para | >80% meta |
Advantages : High regioselectivity due to directing effects of hydroxyl and bromine groups.
Limitations : Requires harsh chlorination conditions, risking overhalogenation.
One-Pot Dual Halogenation with Catalytic Control
Methodology :
A modified approach using 2-hydroxybenzoic acid, NBS, and N-chlorosuccinimide (NCS) in concentrated H₂SO₄. Sodium sulfite (Na₂SO₃) is added to suppress byproduct formation (e.g., 3-bromo-5-chloro isomers).
Reaction Conditions :
-
Molar Ratios : 2-hydroxybenzoic acid : NBS : NCS = 1 : 1.05 : 1.05
-
Temperature : 10–50°C
-
Solvent : H₂SO₄ (neat)
Performance Metrics :
Mechanistic Insight :
-
Sulfuric acid protonates the hydroxyl group, enhancing electrophilic substitution.
-
Na₂SO₃ reduces dibrominated/dichlorinated impurities by quenching excess halogenating agents.
Diazotization-Hydrolysis of Aminated Precursors
Methodology :
-
Step 1 : Nitration of 2,4-difluoro-3-chlorobenzoic acid to introduce a nitro group at C5.
-
Step 2 : Reduction of the nitro group to amine using H₂/Pd-C.
-
Step 3 : Diazotization with NaNO₂/HCl, followed by hydrolysis to replace the amine with a hydroxyl group.
-
Step 4 : Bromination at C4 using Br₂ in HBr/AcOH.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 70–75°C | 94 |
| Diazotization | NaNO₂, HCl, 0–5°C | 90 |
| Bromination | Br₂, HBr/AcOH, 50°C | 85 |
Advantages : High-purity product; avoids competing directing effects.
Limitations : Multi-step synthesis lowers overall efficiency (70% over four steps).
Industrial-Scale Halogenation in Halogenated Solvents
Methodology :
Adapted from US2811547A, this method uses dibromomethane as a solvent and bromine/chlorine gas under pressurized conditions:
-
Dissolve 2-hydroxybenzoic acid in dibromomethane at 80°C.
-
Introduce Br₂ gas (1.05 equiv) over 3–4 hours.
-
Substitute Br₂ with Cl₂ gas (1.05 equiv) and react for 2 hours.
Performance :
Advantages : Scalable to >70 kg/batch; solvent recycling reduces costs.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sequential Halogenation | 78–85 | >99.5 | Moderate | High |
| One-Pot Dual Halogenation | 75–84 | >99.5 | High | Moderate |
| Diazotization-Hydrolysis | 70 | 99.0 | Low | Low |
| Industrial-Scale | 88–92 | 99.8 | High | High |
Critical Challenges and Solutions
-
Regioselectivity Control : Use of Na₂SO₃ or Na₂S suppresses undesired isomers (e.g., 3-bromo-5-chloro).
-
Byproduct Management : Recrystallization in methanol/water (3:1 v/v) removes residual halogens.
-
Solvent Selection : Dichlorobenzene and dibromomethane enhance reaction rates and product stability.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the carboxylic acid group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce quinones or reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Drug Synthesis
4-Bromo-5-chloro-2-hydroxybenzoic acid is recognized as an important intermediate in the synthesis of antidiabetic drugs, particularly Sodium-glucose co-transporter 2 (SGLT2) inhibitors. These inhibitors are crucial for managing type 2 diabetes by promoting glucose excretion through urine. The compound serves as a precursor in the synthesis of Dapagliflozin, a widely used SGLT2 inhibitor.
A study demonstrated the scalable synthesis of related intermediates, emphasizing the compound's role in drug development. The process involved multiple steps including nitration and bromination, achieving a significant yield of approximately 24% from dimethyl terephthalate as the starting material .
Case Study: Synthesis Process Optimization
In a recent industrial process optimization study, researchers developed a novel method for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is closely related to this compound. The study highlighted the importance of using cost-effective raw materials and optimizing reaction conditions to enhance yield and reduce production costs .
Environmental Applications
Detection of Disinfection Byproducts (DBPs)
This compound has been investigated for its potential role in environmental science, particularly concerning chlorinated organic compounds. Research has shown that this compound can form various disinfection byproducts when exposed to chlorination processes in water treatment facilities.
A mechanistic analysis indicated that chlorination of related compounds could lead to the formation of harmful DBPs, which necessitates careful monitoring and regulation . This highlights the compound's relevance in environmental assessments and regulatory frameworks aimed at ensuring water safety.
Chemical Intermediate
Role in Organic Synthesis
The compound is also utilized as an intermediate in organic synthesis, particularly in the development of sulfonamide derivatives. These derivatives have shown promising antimicrobial activity, showcasing the versatility of this compound in medicinal chemistry.
A study explored various sulfonamides containing this scaffold, demonstrating their efficacy against different bacterial strains. The structural modifications enabled by this compound are crucial for enhancing biological activity and developing new therapeutic agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-bromo-5-chloro-2-hydroxybenzoic acid with halogenated benzoic acid analogs, focusing on substituent positions, molecular properties, and applications.
Substituent Position and Electronic Effects
Key Observations:
- Acidity: The hydroxyl group in the target compound significantly lowers the pKa compared to non-hydroxylated analogs (e.g., 5-bromo-2-chlorobenzoic acid).
- Solubility: Hydroxyl and halogen substituents influence polar interactions. For example, 4-bromo-2-chloro-5-fluorobenzoic acid () exhibits lower water solubility due to fluorine’s hydrophobicity compared to the hydroxyl group in the target compound.
Biological Activity
4-Bromo-5-chloro-2-hydroxybenzoic acid (C7H4BrClO3) is an organic compound that belongs to the class of halogenated salicylic acids. Its structure features bromine and chlorine substituents on the benzene ring, which enhances its biological activity. This compound has garnered attention for its potential applications in various fields, including pharmacology and industrial chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its derivatives have been explored for their effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that derivatives of this compound showed potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.48 to 7.81 µg/mL, indicating strong bactericidal properties .
- Antifungal Activity : The compound also displayed antifungal activity against Candida albicans, with MIC values suggesting moderate effectiveness .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interaction with microbial cell membranes, leading to increased permeability and eventual cell death .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to reduce inflammatory responses in activated microglial cells, which are crucial in neuroinflammatory processes associated with diseases like Parkinson's and multiple sclerosis .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The IC50 values indicate that while the compound exhibits some cytotoxicity, it may not be uniformly effective across all types of cancer cells .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | 0.48 - 7.81 µg/mL | Strong bactericidal properties |
| Antifungal | Candida albicans | Moderate activity | Effective against fungal strains |
| Anti-inflammatory | Microglial cells | Not specified | Reduces inflammatory responses |
| Cytotoxicity | Various cancer cell lines | IC50 values vary | Shows selective cytotoxicity |
The biological activity of this compound can be attributed to its structural characteristics:
- Halogen Substituents : The presence of bromine and chlorine enhances reactivity, allowing for interactions with biological macromolecules.
- Hydroxyl Group : Facilitates hydrogen bonding with enzymes or receptors, influencing their functions.
These interactions may lead to alterations in enzyme activity or disruption of cellular processes in target organisms.
Q & A
Q. What are the recommended synthetic routes for 4-bromo-5-chloro-2-hydroxybenzoic acid, and how can reaction efficiency be optimized?
Methodological Answer: A plausible route involves halogenation and hydroxylation steps. For example:
- Step 1: Start with 2-hydroxybenzoic acid (salicylic acid). Protect the hydroxyl group using acetyl or methyl groups to prevent undesired side reactions during halogenation .
- Step 2: Sequential electrophilic substitution for bromination (e.g., using Br₂/FeBr₃) and chlorination (Cl₂/FeCl₃). The order of halogenation may affect regioselectivity; computational modeling (DFT) can predict optimal positions for substitution .
- Step 3: Deprotect the hydroxyl group using acidic or basic hydrolysis.
Optimization Tips: - Monitor reaction progress via TLC or HPLC.
- Use low-temperature conditions (-10°C to 0°C) to minimize byproducts during halogenation .
Q. How can the purity of this compound be validated after synthesis?
Methodological Answer:
- Chromatography: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Compare retention times with standards .
- Spectroscopy:
- Elemental Analysis: Match experimental C/H/Br/Cl/O percentages with theoretical values (e.g., using combustion analysis) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of corrosive vapors .
- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents (e.g., peroxides) to prevent decomposition .
- Spill Management: Neutralize spills with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How do the halogen substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Electronic Effects: The electron-withdrawing Br and Cl groups activate the aromatic ring toward electrophilic substitution but may deactivate it toward nucleophilic attacks.
- Steric Effects: The 4-Br and 5-Cl positions create steric hindrance, potentially reducing coupling efficiency. Use bulky palladium catalysts (e.g., Pd(PPh₃)₄) to enhance selectivity .
- Experimental Design:
- Screen solvents (DMSO vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize yields.
- Monitor reaction kinetics via in-situ NMR or UV-Vis spectroscopy .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Challenges:
- Solutions:
Q. How does the compound’s acidity compare to structurally related benzoic acids?
Methodological Answer:
- pKa Determination:
- Computational Validation: Use Gaussian or ORCA to calculate partial charges and predict acidity trends via Hammett constants (σmeta for Cl: +0.37; σpara for Br: +0.26) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
